163648-32-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

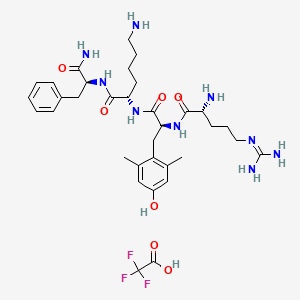

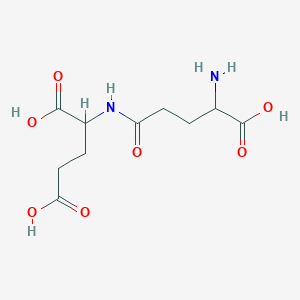

Adrenomedullin (11-50), rat is the C-terminal fragment (11-50) of the adrenomedullin in rats . It is known to induce selective arterial vasodilation through the CGRP1 receptor .

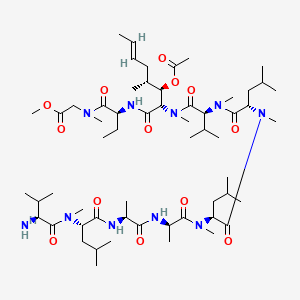

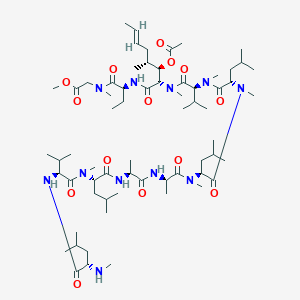

Synthesis Analysis

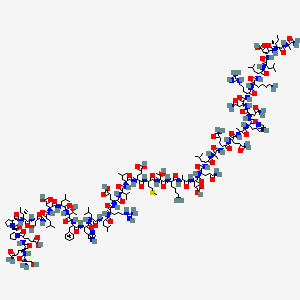

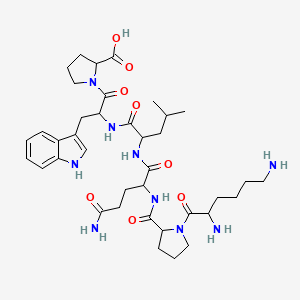

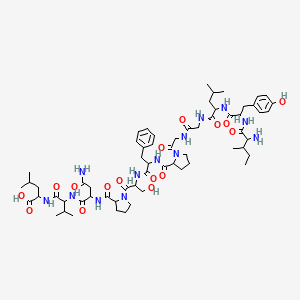

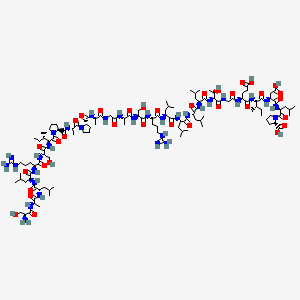

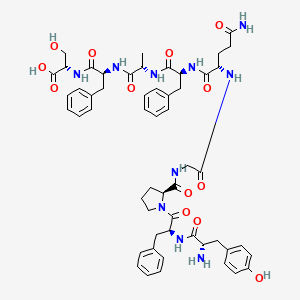

The synthesis of Adrenomedullin (11-50), rat involves the formation of a peptide sequence . The sequence is STGCRFGTCTMQKLAHQIYQFTDKDKDGMAPRNKISPQGY-NH2, with a disulfide bridge between Cys4 and Cys9 .Molecular Structure Analysis

The molecular formula of Adrenomedullin (11-50), rat is C194H304N58O59S4 . Its molecular weight is 4521.17 g/mol .Physical and Chemical Properties Analysis

Adrenomedullin (11-50), rat is a white or off-white lyophilized powder . It is soluble in water . The compound has a high molecular weight of 4521.17 g/mol .Aplicaciones Científicas De Investigación

Scientific Software and Research Frameworks

Scientific research applications, specifically software and frameworks, play a crucial role in facilitating scientific discovery and technological development. Appelbe et al. (2007) highlighted the complexity of developing and maintaining scientific research applications, often referred to as codes, due to the intricate nature of scientific software. They emphasized the shift from traditional programming languages to modern toolkits and frameworks, enabling rapid assembly of new applications from existing component libraries. This transition enhances productivity and efficiency in scientific research by offering robust solutions for grid-enabling existing applications and developing new ones from scratch (Appelbe et al., 2007).

Advancements in Material Synthesis

The development of novel materials stands at the forefront of chemical research, driven by advancements across various industries and technological domains. Cushing et al. (2004) explored this interplay, particularly focusing on the liquid-phase syntheses of inorganic nanoparticles. Their work underscores the symbiotic relationship between scientific discovery and technological innovation, evident in the evolution of industries such as electronics. The transition from vacuum tubes to sophisticated semiconducting materials and eventually to miniature chips exemplifies this relationship. This progression not only revolutionizes technology but also underlines the importance of research in material synthesis (Cushing et al., 2004).

Data Infrastructure in Research

In the realm of large-scale scientific facilities, managing, visualizing, and analyzing extensive data sets is a formidable challenge. Bicarregui et al. (2015) discussed the pivotal role of data infrastructure in supporting research at such facilities. Their work emphasizes the common needs across different experiments - the management and analysis of vast amounts of data with high accuracy and reliability in near-real-time. Addressing these needs is crucial for the advancement of scientific research, necessitating robust e-infrastructures capable of handling enormous data volumes and complex file formats (Bicarregui et al., 2015).

Bridging Experiments and Data

The structure of scientific applications often encompasses workflows compiled from abstract experiment designs. Miles et al. (2008) examined the role of provenance in connecting scientific results with their original experiments. They highlighted the significance of provenance in elucidating the details of results production, thereby enhancing the transparency and reliability of scientific research. This connection is vital for understanding and validating the outcomes of scientific inquiries, making provenance an essential component in the realm of scientific research (Miles et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of Adrenomedullin (11-50), rat, a C-terminal fragment (11-50) of rat adrenomedullin , is the CGRP1 receptor . The CGRP1 receptor is a G protein-coupled receptor that plays a crucial role in vasodilation .

Mode of Action

Adrenomedullin (11-50), rat interacts with the CGRP1 receptor to induce a selective arterial vasodilation . This interaction results in the relaxation of the arterial smooth muscle cells, leading to an increase in the diameter of the arteries and thus reducing the resistance to blood flow .

Biochemical Pathways

The interaction of Adrenomedullin (11-50), rat with the CGRP1 receptor triggers a cascade of biochemical reactions. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, leading to the relaxation of the arterial smooth muscle cells .

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary molecular effect of Adrenomedullin (11-50), rat is the induction of arterial vasodilation . This vasodilation can increase blood flow and decrease blood pressure. On a cellular level, it causes the relaxation of arterial smooth muscle cells .

Action Environment

The action of Adrenomedullin (11-50), rat can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is stable for 3 years at -20°C, 2 years at 4°C, 6 months at -80°C, and 1 month at -20°C

Análisis Bioquímico

Biochemical Properties

Adrenomedullin (11-50), Rat interacts with a variety of biomolecules, most notably the CGRP1 receptors . It induces a selective arterial vasodilation via these receptors . The nature of these interactions is primarily regulatory, influencing the dilation of arterial blood vessels .

Cellular Effects

Adrenomedullin (11-50), Rat has profound effects on various types of cells and cellular processes. It influences cell function by inducing arterial vasodilation, which can impact cell signaling pathways and cellular metabolism . This compound also stimulates angiogenesis and increases cellular tolerance to hypoxic injury and oxidative stress .

Molecular Mechanism

At the molecular level, Adrenomedullin (11-50), Rat exerts its effects through binding interactions with CGRP1 receptors . This binding interaction leads to the activation of these receptors, resulting in arterial vasodilation .

Temporal Effects in Laboratory Settings

It is known that this compound induces arterial vasodilation, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Adrenomedullin (11-50), Rat is involved in the metabolic pathway of vasodilation, where it interacts with CGRP1 receptors

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 163648-32-6 involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of a substituted pyridine ring and the introduction of a trifluoromethyl group.", "Starting Materials": ["2-chloro-3-nitropyridine", "copper(I) iodide", "potassium carbonate", "diisopropylethylamine", "2,2,2-trifluoroethyl iodide", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic acid", "sodium borohydride", "methanol", "water"], "Reaction": ["Step 1: Coupling of 2-chloro-3-nitropyridine with copper(I) iodide and potassium carbonate in the presence of diisopropylethylamine to form the corresponding aryl copper intermediate.", "Step 2: Reaction of the aryl copper intermediate with 2,2,2-trifluoroethyl iodide in the presence of palladium acetate and copper(II) acetate to introduce the trifluoromethyl group.", "Step 3: Quenching of the reaction mixture with triethylamine and acetic acid, followed by workup to obtain the intermediate product.", "Step 4: Reduction of the nitro group in the intermediate product using sodium borohydride in methanol to form the final product.", "Step 5: Purification of the final product by recrystallization from water."] } | |

Número CAS |

163648-32-6 |

Fórmula molecular |

C₁₉₄H₃₀₄N₅₈O₅₉S₄ |

Peso molecular |

4521.17 |

Secuencia |

One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.